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Compound of Interest

Compound Name: SPL-IN-1

Cat. No.: B329635 Get Quote

An In-Depth Technical Guide to the Pharmacodynamics of SPL-108

Disclaimer: Publicly available information on a compound designated "SPL-IN-1" is not

available. This guide focuses on SPL-108, a compound with a similar designation and a subject

of published preclinical and clinical research in oncology. It is presumed that "SPL-IN-1" may

be an internal identifier or a related compound to SPL-108.

Introduction
SPL-108 is an investigational therapeutic agent that has shown promise in preclinical and

early-phase clinical studies for its potential to overcome chemotherapy resistance in certain

cancers.[1][2] This technical guide provides a comprehensive overview of the

pharmacodynamics of SPL-108, detailing its mechanism of action, data from key studies, and

the experimental protocols used to evaluate its effects. This document is intended for

researchers, scientists, and professionals involved in drug development.

Core Pharmacodynamics: Mechanism of Action
SPL-108 is a targeted agent that functions by inhibiting the CD44 receptor.[1][3] The leading

hypothesis for its mechanism of action is the reversal of multidrug resistance, particularly to

taxanes like paclitaxel.[4] CD44 is a cell-surface glycoprotein involved in various cellular

processes, including adhesion, migration, and signaling. In the context of cancer, CD44 has

been implicated in the induction of P-glycoprotein (P-gp), an ATP-binding cassette (ABC)

transporter that functions as an efflux pump for various chemotherapeutic agents.[1][4] By
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inhibiting CD44, SPL-108 is thought to downregulate P-gp expression, thereby increasing

intracellular concentrations of chemotherapeutic drugs and restoring sensitivity in resistant

tumors.[1]

Preclinical studies have also suggested that SPL-108 possesses anti-angiogenic properties.[1]

It has been shown to inhibit major vessel formation and branching morphogenesis in a chick

chorioallantoic membrane model and to decrease the expression of vascular endothelial

growth factor (VEGF) in an ovarian cancer cell line.[1]

Below is a diagram illustrating the proposed signaling pathway for SPL-108's mechanism of

action.
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Caption: Proposed mechanism of action of SPL-108.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b329635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data from Clinical Trials
A phase I, open-label, dose-escalation study was conducted to evaluate the safety and

tolerability of SPL-108 in combination with weekly paclitaxel in patients with platinum-resistant,

CD44-positive advanced ovarian, primary peritoneal, or fallopian tube cancer.[1][3] The key

quantitative outcomes from this trial are summarized below.

Parameter Dose Level 1
Dose Level 2 &
Expansion
Cohort

Overall Reference

SPL-108 Dose
150 mg SQ

every 24 hours

150 mg SQ

every 12 hours

(300 mg total

daily)

- [1]

Paclitaxel Dose

80 mg/m² IV

weekly (Days 1,

8, 15 of a 28-day

cycle)

80 mg/m² IV

weekly (Days 1,

8, 15 of a 28-day

cycle)

- [1]

Number of

Patients Enrolled
3 11 14 [1][4]

Overall

Response Rate

(ORR)

- - 36% [1][3]

Partial Response

(PR)
- - 5 patients (36%) [1][3]

Stable Disease

(SD)
- - 5 patients (36%) [1][3]

Clinical Benefit

Rate (PR + SD)
- - 72% [3]

Progression-Free

Survival (PFS) >

6 months

- - 43% [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e18040
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e18040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following section details the methodology for the Phase I clinical trial of SPL-108 in

combination with paclitaxel.

Study Design: This was a phase I, open-label, '3+3' dose-escalation clinical study, followed by

an expansion cohort.[1] The primary objectives were to assess the safety and tolerability of the

combination therapy and to determine the maximum tolerated dose (MTD).[1][3] Secondary

endpoints included evaluating the preliminary efficacy of the combination.[1]

Patient Population: Eligible patients had histologically confirmed platinum-resistant epithelial

ovarian, primary peritoneal, or fallopian tube cancers with measurable disease according to

RECIST version 1.1.[1][3] A key inclusion criterion was tumor expression of CD44, defined as

strong (+++) or moderate (++) staining in ≥20% of the tumor tissue, or diffuse (+) staining.[1][3]

Treatment Regimen:

Dose Level 1: SPL-108 150 mg administered subcutaneously every 24 hours in combination

with paclitaxel 80 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[1]

Dose Level 2 and Expansion Cohort: SPL-108 150 mg administered subcutaneously every

12 hours (total daily dose of 300 mg) with the same paclitaxel schedule.[1][4]

Assessments: Safety was monitored through the evaluation of adverse events, vital signs,

physical examinations, and laboratory tests.[1] Efficacy was assessed by tumor response

based on RECIST 1.1 criteria.[1] Molecular markers of response were also examined.[1][3]

The workflow for this clinical trial is depicted in the diagram below.
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Caption: Phase I Clinical Trial Workflow for SPL-108.
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Conclusion
The available data suggest that SPL-108, through its inhibition of the CD44 receptor,

represents a novel approach to overcoming chemotherapy resistance in CD44-expressing

tumors. The Phase I clinical trial demonstrated that the combination of SPL-108 with paclitaxel

was safe and well-tolerated, with encouraging signs of anti-tumor activity in a heavily pre-

treated patient population with platinum-resistant ovarian cancer.[1][3] Further clinical

investigation is warranted to fully elucidate the therapeutic potential of this agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://www.benchchem.com/product/b329635?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380511/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.TPS5608
https://www.researchgate.net/publication/361521032_Phase_I_trial_of_daily_subcutaneous_SPL-108_injections_in_combination_with_paclitaxel_in_patients_with_platinum_resistant_CD44_advanced_ovarian_epithelial_cancer
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e18040
https://www.benchchem.com/product/b329635#understanding-the-pharmacodynamics-of-spl-in-1
https://www.benchchem.com/product/b329635#understanding-the-pharmacodynamics-of-spl-in-1
https://www.benchchem.com/product/b329635#understanding-the-pharmacodynamics-of-spl-in-1
https://www.benchchem.com/product/b329635#understanding-the-pharmacodynamics-of-spl-in-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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